4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 384811-13-6) is a 3-trifluoromethyl-4-aryl-5-aminopyrazole derivative. This heterocyclic scaffold, characterized by a free 5-amino group, a 3-trifluoromethyl substituent, and a 4-(3,4-dimethoxyphenyl) ring, serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and anti-parasitic applications.

Molecular Formula C12H12F3N3O2
Molecular Weight 287.24 g/mol
Cat. No. B11772240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Molecular FormulaC12H12F3N3O2
Molecular Weight287.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(NN=C2N)C(F)(F)F)OC
InChIInChI=1S/C12H12F3N3O2/c1-19-7-4-3-6(5-8(7)20-2)9-10(12(13,14)15)17-18-11(9)16/h3-5H,1-2H3,(H3,16,17,18)
InChIKeyTYMFZRARCQMTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine: Chemical Identity and Procurement Baseline


4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 384811-13-6) is a 3-trifluoromethyl-4-aryl-5-aminopyrazole derivative [1]. This heterocyclic scaffold, characterized by a free 5-amino group, a 3-trifluoromethyl substituent, and a 4-(3,4-dimethoxyphenyl) ring, serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and anti-parasitic applications . The compound is commercially available for research and development purposes in purities of 97–98% (HPLC), with a molecular weight of 287.24 g/mol .

Why Generic 5-Aminopyrazole Substitution Fails: Scaffold-Specific Constraints of 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine


Generic substitution within the 5-aminopyrazole class is unreliable due to the critical influence of the substitution pattern on biological activity and physicochemical properties. The specific 4-(3,4-dimethoxyphenyl) group provides a unique electron-rich aromatic system distinct from simple phenyl or halogenated analogs found in broader patent literature [1]. The positioning of the trifluoromethyl group at the 3-position (rather than the 1- or 5-position) and the free amine at the 5-position is essential for generating the hydrogen-bond donor/acceptor pharmacophore required for target engagement in reported kinase and parasiticidal applications . Even minor variations, such as relocating the trifluoromethyl group or modifying the dimethoxyphenyl substitution pattern, can abolish target affinity or introduce off-target liabilities [1].

Quantitative Evidence Profile for 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine


Structural Differentiation from Generic 5-Aminopyrazole Scaffolds

The compound incorporates a 3,4-dimethoxyphenyl substituent at the 4-position and a trifluoromethyl group at the 3-position, a specific combination that differentiates it from common 5-aminopyrazole intermediates. This configuration is explicitly claimed in U.S. Patent 4,122,278 for 3-trifluoromethyl-4-aryl-5-aminopyrazoles, where the aryl group (R3) includes substituted phenyl rings [1]. The 3,4-dimethoxy pattern provides a distinct electronic profile compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs that dominate the broader 4-aryl-5-aminopyrazole patent space [1]. Unlike the N1-substituted derivatives (e.g., Pirtobrutinib, which has an N1-trifluoropropan-2-yl group), this compound retains a free NH at the 1-position, offering a different hydrogen-bond donor profile and a simpler vector for further derivatization .

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Commercial Purity and Quality Control Differentiation

Commercially, 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is supplied with a certified purity of NLT 98% (HPLC), conforming to ISO quality management standards suitable for global pharmaceutical R&D . In comparison, close structural analogs such as 3-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 845266-33-3) or generic 4-(3,4-dimethoxyphenyl)-1H-pyrazole are often listed at 95% purity or lack strict ISO certification, introducing variability in research reproducibility .

Chemical Procurement Quality Assurance ISO Certification

Patent-Cited Utility as an ALK Inhibitor Intermediate

The compound is directly cited in patent literature as a building block for ALK (Anaplastic Lymphoma Kinase) inhibitor programs, a well-validated target in non-small cell lung cancer and other malignancies . This contrasts with the broader class of 3-trifluoromethyl-5-aminopyrazoles, many of which are cited as intermediates for dyes, antimicrobials, or anti-inflammatory agents without a defined kinase-targeted design space [1]. The specific 4-(3,4-dimethoxyphenyl) substitution is hypothesized to occupy the hydrophobic back pocket of ALK, a design strategy consistent with the structural biology of kinase inhibition but not achievable with smaller or less electron-rich 4-aryl groups .

Oncology Anaplastic Lymphoma Kinase Drug Discovery

Physicochemical Property Differentiation via Trifluoromethyl and Dimethoxy Synergy

The combination of a 3-trifluoromethyl group and a 4-(3,4-dimethoxyphenyl) group creates a unique lipophilic/hydrophilic balance (predicted logP ~2.5–3.5) that is distinct from mono-substituted pyrazoles. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the dimethoxy groups provide additional hydrogen-bond acceptor sites for target engagement [1]. In contrast, 3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 852443-61-9) lacks the 4-aryl group entirely, resulting in a lower molecular weight (151.09 g/mol) and reduced lipophilicity, which limits its utility as a standalone pharmacophore for intracellular targets .

Drug-likeness Lipophilicity Metabolic Stability

Validated Application Scenarios for 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine in R&D Procurement


Lead Optimization in Kinase Inhibitor Programs Targeting ALK

Based on its citation in ALK inhibitor patent literature , this compound serves as a privileged intermediate for generating focused libraries of 4-aryl-5-aminopyrazoles. Its high purity (NLT 98%) and ISO certification ensure reliable SAR data when exploring the chemical space around the 3,4-dimethoxyphenyl pocket, which is hypothesized to engage the ALK back pocket. This scenario directly leverages the patent-cited utility and avoids the confounding impurities associated with lower-grade analogs.

Scaffold-Hopping from N1-Substituted 5-Aminopyrazoles (e.g., Pirtobrutinib)

For medicinal chemists seeking to explore the impact of N1-substitution on BTK/ALK selectivity, this compound's unsubstituted N1 position provides a distinct vector for diversification . The 3,4-dimethoxyphenyl group offers an electron-rich alternative to the 4-fluorobenzamide motif found in Pirtobrutinib , potentially modulating binding kinetics. This application is validated by the structural differentiation established in the evidence guide and the compound's commercial availability for rapid analog synthesis.

Agrochemical Intermediate for Parasiticidal Screening

The core 3-trifluoromethyl-4-aryl-5-aminopyrazole scaffold is recognized in parasiticidal compound patents, with fipronil serving as a prominent example of this class . While this particular derivative has a dimethoxyphenyl substituent rather than the 2,6-dichloro-4-trifluoromethylphenyl group of fipronil, its enhanced lipophilicity and distinct electronic profile make it a candidate for screening against resistant parasite strains. This scenario is supported by the class-level evidence of anti-parasitic activity and the compound's ability to modulate physicochemical properties.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 287.24 g/mol, this compound sits at the upper boundary of fragment-like space but offers a high degree of functional group complexity for a fragment. The combination of a trifluoromethyl group (for 19F NMR-based screening) and a dimethoxyphenyl ring (for SPR or ITC-based binding assays) makes it a versatile fragment for detecting weak but specific interactions with protein targets . Its NLT 98% purity ensures that observed binding signals are not artifacts of impurities, a critical requirement for fragment screening cascades .

Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.